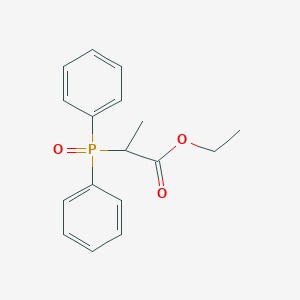

ethyl 2-(diphenylphosphoryl)propanoate

Description

Ethyl 2-(diphenylphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate ester backbone with a diphenylphosphoryl group at the β-position.

Properties

IUPAC Name |

ethyl 2-diphenylphosphorylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19O3P/c1-3-20-17(18)14(2)21(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJDPJNKKUROSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorylpropanoate Esters

Ethyl 2-(Diethoxyphosphoryl)propanoate (Triethyl 2-Phosphonopropionate)

- Structure : The phosphoryl group is substituted with two ethoxy groups instead of phenyl rings.

- Key Properties :

- Molecular Formula : C₉H₁₉O₅P (inferred from ).

- Solubility : Likely higher polarity due to ethoxy groups, enhancing solubility in polar solvents compared to the diphenyl variant.

- Applications : Used as a Wittig reagent intermediate or in Horner-Wadsworth-Emmons reactions due to its electron-donating ethoxy groups .

Ethyl 2-[Bis(2,2,2-Trifluoroethyl)phosphono]propionate

- Structure : The phosphoryl group is substituted with two trifluoroethoxy groups.

- Key Properties :

Ethyl 2-(Diphenylphosphoryl)propanoate

- Structure : Bulky phenyl groups create significant steric hindrance and electron-rich environments.

- Key Properties: Molecular Weight: Estimated ~340–360 g/mol (based on analogs). Reactivity: Steric bulk may slow reaction kinetics but improve selectivity in asymmetric catalysis. Applications: Potential use in chiral ligand design or as a phosphonate building block in drug discovery.

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Ethyl 2-(diphenylphosphoryl)propanoate | Phenyl, Phenyl | C₁₇H₁₉O₃P | ~340–360 | Catalysis, pharmaceuticals |

| Ethyl 2-(diethoxyphosphoryl)propanoate | Ethoxy, Ethoxy | C₉H₁₉O₅P | ~230 | Wittig reactions, organic synthesis |

| Ethyl 2-[bis(trifluoroethyl)phosphono]propionate | Trifluoroethoxy, Trifluoroethoxy | C₉H₁₃F₆O₅P | 346.16 | Fluorinated intermediates, specialty chems |

Comparison with Agrochemical Propanoate Esters

Several propanoate esters with phenoxy or heterocyclic substituents (e.g., fenoxaprop ethyl ester, quizalofop ethyl ester) are used as herbicides (). While structurally distinct from phosphorylpropanoates, these compounds highlight the versatility of the propanoate scaffold:

- Fenoxaprop ethyl ester: Contains a chlorobenzoxazolyl-phenoxy group; targets grass weeds via ACCase inhibition .

- Quizalofop ethyl ester: Features a chloro-quinoxalinyl group; selective post-emergence herbicide .

- Key Contrast: Unlike phosphorylpropanoates, these agrochemicals rely on aromatic heterocycles for bioactivity rather than phosphorus-based electronic effects.

Q & A

Q. How can researchers detect and quantify trace impurities in synthesized batches of the compound?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM). Develop a validated HPLC method using a C18 column and UV detection at 210–260 nm. Quantify impurities against certified reference standards. For chiral impurities, use chiral stationary phases in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.